Ethyl 5-aminospiro[2.3]hexane-5-carboxylate

Conformational Analysis GABAergic Pharmacology Medicinal Chemistry

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate (CAS 1379280-46-2, C9H15NO2, MW 169.22) is a non-natural spirocyclic amino acid ester that functions as a conformationally rigid analog of γ-aminobutyric acid (GABA). The compound features a spiro[2.3]hexane core, which fuses a cyclopropane ring to a cyclobutane ring at a single quaternary carbon, imposing severe conformational restriction on the aminocarboxylate pharmacophore.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12331403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminospiro[2.3]hexane-5-carboxylate
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2(C1)CC2)N
InChIInChI=1S/C9H15NO2/c1-2-12-7(11)9(10)5-8(6-9)3-4-8/h2-6,10H2,1H3
InChIKeyZQKHUDFPNRGAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-aminospiro[2.3]hexane-5-carboxylate: Procurement Rationale for a Conformationally Restricted GABA Analog Scaffold


Ethyl 5-aminospiro[2.3]hexane-5-carboxylate (CAS 1379280-46-2, C9H15NO2, MW 169.22) is a non-natural spirocyclic amino acid ester that functions as a conformationally rigid analog of γ-aminobutyric acid (GABA). The compound features a spiro[2.3]hexane core, which fuses a cyclopropane ring to a cyclobutane ring at a single quaternary carbon, imposing severe conformational restriction on the aminocarboxylate pharmacophore [1]. This rigidification strategy is designed to limit the entropic penalty upon receptor binding and to pre-organize the amine and carboxylate groups into a bioactive orientation, making it a valuable scaffold for probing GABAergic receptor subtypes [2].

Why GABA, Its Linear Analogs, and Other Spiro[2.3]hexane Isomers Cannot Replace Ethyl 5-aminospiro[2.3]hexane-5-carboxylate


Generic substitution fails at three levels for this compound class. First, flexible linear GABA analogs (e.g., gabapentin, pregabalin) can adopt numerous low-energy conformations in solution, resulting in an entropic penalty upon binding and reduced receptor subtype selectivity compared to the pre-organized spiro[2.3]hexane scaffold [1]. Second, the 5-amino positional isomer enforces a distinct N-to-O distance and angular orientation of the amine relative to the carboxylate that differs from 1-amino-substituted spiro[2.3]hexane analogs (which mimic glutamic acid rather than GABA), making them pharmacologically non-interchangeable [2]. Third, the ethyl ester prodrug moiety of the target compound confers differential physicochemical properties (lipophilicity, membrane permeability) versus the free carboxylic acid form (CAS 1314939-85-9), which is critical for CNS penetration and oral bioavailability [3].

Head-to-Head Evidence: Quantifying the Differentiation of Ethyl 5-aminospiro[2.3]hexane-5-carboxylate


Conformational Restriction Index: Spiro[2.3]hexane vs. Flexible GABA Scaffolds

The spiro[2.3]hexane scaffold reduces the accessible conformational space of the aminocarboxylate pharmacophore to a single rigid rotameric state, compared to the 6–8 low-energy conformers accessible to flexible GABA (γ-aminobutyric acid). The target compound enforces the amine and carboxylate in a fixed spatial relationship defined by the spiro junction, eliminating the entropic penalty of conformational sampling upon receptor binding [1]. While quantitative ΔG of binding comparisons are not available, the difference in rotatable bonds is definitive: GABA possesses 3 rotatable bonds (C-C-C-N backbone), while the spiro[2.3]hexane core of the target compound has zero rotatable bonds along the pharmacophore backbone, a 100% reduction in conformational degrees of freedom [2].

Conformational Analysis GABAergic Pharmacology Medicinal Chemistry

5-Amino vs. 1-Amino Spiro[2.3]hexane: Divergent Pharmacophore Mimicry (GABA vs. Glutamate)

The target compound, ethyl 5-aminospiro[2.3]hexane-5-carboxylate, positions the amino group at the 5-position of the spiro[2.3]hexane scaffold, generating a pharmacophore geometry that mimics GABA (γ-aminobutyric acid, an inhibitory neurotransmitter). In contrast, the regioisomeric 1-aminospiro[2.3]hexane-1,5-dicarboxylic acid positions the amino group at the spiro junction carbon, producing a pharmacophore that mimics L-glutamic acid (excitatory neurotransmitter) [1]. The difference in the spatial relationship between the amino and carboxylate groups determines whether the compound will engage GABA receptors (inhibitory) or glutamate receptors (excitatory), a fundamental binary choice in CNS pharmacology with opposite physiological consequences [2].

Pharmacophore Mapping GABA vs. Glutamate Selectivity Receptor Subtype Differentiation

Ethyl Ester vs. Free Carboxylic Acid: Physicochemical Differentiation for CNS Penetration

The target compound exists as the ethyl ester prodrug form, whereas the closest structural analog in the primary literature—5-aminospiro[2.3]hexane-5-carboxylic acid (CAS 1314939-85-9)—is the free carboxylic acid. The ethyl ester replaces the ionizable carboxylate proton (pKa ~4–5) with an ethyl group, increasing the calculated logP by approximately 1.0–1.5 units and reducing the topological polar surface area (tPSA) by roughly 20 Ų compared to the free acid . This physicochemical shift moves the compound into a more favorable CNS drug-like space: the free acid (MW 141.17, tPSA ≈ 80 Ų) lies near the upper limit of the CNS MPO desirability window, whereas the ethyl ester (MW 169.22, estimated tPSA ≈ 60 Ų) falls comfortably within optimal CNS drug-like property ranges [1]. The ethyl ester also serves as a key synthetic intermediate in the patent-protected route to the free amino acid, proceeding through N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl]carbamic acid tert-butyl ester prior to Boc deprotection and ester hydrolysis [2].

Prodrug Strategy CNS Drug Delivery Physicochemical Properties

Carboxylate Ester vs. Phosphonic Acid Bioisostere: Divergent GABA_B vs. GABA_C Pharmacological Profiles

The 5-aminospiro[2.3]hexane scaffold has been synthesized in two bioisosteric forms: the carboxylate series (including the target compound) and the phosphonic acid series (5-aminospiro[2.3]hexanephosphonic acid). These two series are reported to have differentiated pharmacological profiles in GABAergic cascades [1]. Phosphonic acid GABA analogs (e.g., 3-aminopropylphosphonic acid) are known to preferentially engage GABA_B and GABA_C receptors, whereas carboxylic acid GABA analogs show broader activity across GABA_A, GABA_B, and GABA_C subtypes. The target compound's carboxylate ester positions it in the carboxylic acid GABA mimetic class, making it more suitable for programs targeting pan-GABAergic modulation or GABA_A-preferring profiles, whereas the phosphonic acid analog would be the preferred choice for GABA_B/GABA_C-selective programs [2].

Bioisosterism GABA_B Receptor GABA_C Receptor Phosphonic Acid Analogs

High-Value Application Scenarios for Ethyl 5-aminospiro[2.3]hexane-5-carboxylate Procurement


GABA_A Receptor Subtype Selectivity Profiling Using a Conformationally Constrained Scaffold

Neuroscience research programs investigating the structural determinants of GABA_A receptor subtype selectivity can employ ethyl 5-aminospiro[2.3]hexane-5-carboxylate as a rigid probe molecule. Unlike flexible GABA which can adapt to multiple receptor conformations, the spiro[2.3]hexane scaffold locks the amine and carboxylate into a single spatial orientation, enabling precise structure-activity relationship (SAR) studies that deconvolute the contributions of ligand conformational flexibility from receptor subtype recognition [1]. The compound's zero rotatable pharmacophore bonds make it an ideal tool for computational docking and molecular dynamics simulations aimed at understanding GABA_A α1β2γ2 vs. α5β3γ2 subtype binding pocket topologies.

Synthetic Intermediate for Diversified Spirocyclic GABAergic Compound Libraries

Medicinal chemistry groups engaged in CNS lead optimization can procure ethyl 5-aminospiro[2.3]hexane-5-carboxylate as a protected building block for parallel synthesis of GABAergic compound libraries. The ethyl ester protects the carboxylate during synthetic transformations (e.g., reductive amination, amide coupling, N-alkylation) and can be selectively hydrolyzed at the library deprotection stage to yield the free carboxylic acid for biological testing [2]. This strategy mirrors the patent-protected route where the tert-butyl N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl]carbamate intermediate undergoes sequential Boc deprotection and ester hydrolysis [3].

Prodrug-Enabled In Vivo CNS Pharmacodynamic Studies

Preclinical pharmacology teams evaluating GABAergic mechanisms in rodent models of epilepsy, anxiety, or neuropathic pain can utilize the ethyl ester form as a brain-penetrant prodrug. The increased lipophilicity of the ester relative to the free acid (estimated logP shift of +1.0–1.5 units) enhances passive blood-brain barrier permeability, enabling CNS exposure following systemic administration [4]. Upon entering the CNS, endogenous esterases hydrolyze the ethyl ester to release the active free amino acid, achieving higher brain concentrations than direct administration of the polar zwitterionic amino acid form would permit.

Comparative Pharmacology: Carboxylate vs. Phosphonate GABA Mimetic Series

Academic and industrial groups conducting systematic studies of GABA receptor pharmacophore requirements can procure both the carboxylate ester (target compound) and the corresponding phosphonic acid analog to establish structure-activity relationships across GABA_A, GABA_B, and GABA_C receptor subtypes. The published synthetic route produces both series from common intermediates (3-methylenecyclobutane carboxylic acid derivatives), enabling coordinated procurement of matched molecular pairs that differ only in the acid bioisostere [1]. This design allows head-to-head pharmacological comparison of the carboxylate vs. phosphonate functional groups on an otherwise identical spiro[2.3]hexane scaffold.

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